molecular formula C17H25NO2 B14471525 1-(4-Indanyloxy)-3-piperidino-2-propanol CAS No. 67465-91-2

1-(4-Indanyloxy)-3-piperidino-2-propanol

Cat. No.: B14471525
CAS No.: 67465-91-2
M. Wt: 275.4 g/mol
InChI Key: OSQXNJFIVXOZLL-UHFFFAOYSA-N
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Description

1-(4-Indanyloxy)-3-piperidino-2-propanol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indanyloxy group attached to a piperidino-propanol backbone, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Indanyloxy)-3-piperidino-2-propanol typically involves several steps, starting with the preparation of the indanyloxy group and its subsequent attachment to the piperidino-propanol backbone. Common synthetic routes include:

    Step 1: Preparation of the indanyloxy group through the reaction of indanone with an appropriate alcohol under acidic conditions.

    Step 2: Formation of the piperidino-propanol backbone by reacting piperidine with epichlorohydrin.

    Step 3: Coupling of the indanyloxy group with the piperidino-propanol backbone using a suitable base, such as sodium hydride, to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Indanyloxy)-3-piperidino-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Bases: Sodium hydride, potassium carbonate.

Major products formed from these reactions depend on the specific conditions and reagents used, but typically include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-(4-Indanyloxy)-3-piperidino-2-propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate certain biological pathways.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Indanyloxy)-3-piperidino-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Indanyloxy)-3-piperidino-2-propanol can be compared with other similar compounds, such as:

    1-(4-Indanyloxy)-3-morpholino-2-propanol: Similar structure but with a morpholino group instead of a piperidino group.

    1-(4-Indanyloxy)-3-isopropylamino-2-propanol: Features an isopropylamino group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

67465-91-2

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-4-yloxy)-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C17H25NO2/c19-15(12-18-10-2-1-3-11-18)13-20-17-9-5-7-14-6-4-8-16(14)17/h5,7,9,15,19H,1-4,6,8,10-13H2

InChI Key

OSQXNJFIVXOZLL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC3=C2CCC3)O

Origin of Product

United States

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